(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.18554 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a m-tolyl group and a methanamine group, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 2-chloromethyl-5-(m-tolyl)pyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities.
Nicotinamide derivatives: Similar in structure and used in various medicinal chemistry applications.
Uniqueness
(5-(m-Tolyl)pyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16Cl2N2 |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
[5-(3-methylphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-3-2-4-11(7-10)12-5-6-13(8-14)15-9-12;;/h2-7,9H,8,14H2,1H3;2*1H |
InChI Key |
FBNHPSZWVPWJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)CN.Cl.Cl |
Origin of Product |
United States |
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